molecular formula C8H11NO2 B7865452 2-cyano-4,4-dimethylpent-2-enoic acid

2-cyano-4,4-dimethylpent-2-enoic acid

Cat. No.: B7865452
M. Wt: 153.18 g/mol
InChI Key: NJCRQFJRXAZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4,4-dimethylpent-2-enoic acid (CAS: 39168-28-0) is an α,β-unsaturated carboxylic acid characterized by a cyano (–CN) group at the C2 position and two methyl (–CH₃) groups at the C4 positions. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 169.18 g/mol. The compound’s conjugated system (cyano and carboxylic acid groups) enhances its reactivity in cycloaddition and alkylation reactions, making it valuable in synthetic organic chemistry, particularly in Diels-Alder reactions .

Key structural features:

  • α,β-Unsaturation: Facilitates electrophilic additions and cycloadditions.
  • Cyano group: Electron-withdrawing nature increases acidity (pKa ≈ 2.5–3.0) and stabilizes intermediates.
  • 4,4-Dimethyl substituents: Provide steric bulk, influencing regioselectivity in reactions.

Properties

IUPAC Name

2-cyano-4,4-dimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRQFJRXAZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60828904
Record name 2-Cyano-4,4-dimethylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88319-37-3
Record name 2-Cyano-4,4-dimethylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyanoacetic Acid Route: One common method involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst.

    Pivalaldehyde Route: Another method involves the reaction of cyanoacetic acid with pivalaldehyde in the presence of sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for 2-cyano-4,4-dimethylpent-2-enoic acid typically involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-4,4-dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can participate in coordination chemistry and catalysis .

Comparison with Similar Compounds

(E)-2,4-Dimethylpent-2-enoic Acid

Structure: Lacks the cyano group at C2; molecular formula C₇H₁₂O₂ (PubChem CID: 5362565) . Key Differences:

Property 2-Cyano-4,4-dimethylpent-2-enoic Acid (E)-2,4-Dimethylpent-2-enoic Acid
Acidity (pKa) ~2.5–3.0 (stronger) ~4.5–5.0 (weaker)
Reactivity High (Diels-Alder active) Moderate (limited cycloaddition)
Applications Synthetic intermediates Lipid derivatives, surfactants

The cyano group in the former enhances acidity and conjugation, enabling participation in cycloadditions, unlike the latter, which is primarily used in lipid chemistry .

(E)-2-Cyano-5-methyl-hex-2-enoic Acid Methyl Ester

Structure : Features a methyl ester (–COOCH₃) instead of a carboxylic acid and an additional methyl group at C5 (CAS: 96914-67-9) .
Key Differences :

Property This compound (E)-2-Cyano-5-methyl-hex-2-enoic Acid Methyl Ester
Solubility Polar (soluble in polar solvents) Less polar (soluble in organic solvents)
Reactivity Acid-catalyzed reactions Ester hydrolysis, nucleophilic substitutions
Synthetic Utility Direct intermediate Prodrug or protected form for controlled release

The ester derivative’s reduced acidity and altered solubility make it suitable for applications requiring delayed reactivity .

L-2-Amino-4,4-dimethylpentanoic Acid

Structure: Replaces the cyano group with an amino (–NH₂) group (CAS: 57224-50-7; molecular formula C₇H₁₅NO₂) . Key Differences:

Property This compound L-2-Amino-4,4-dimethylpentanoic Acid
Acidity/Basicity Acidic (pKa ~2.5–3.0) Basic (amino group pKa ~9.5)
Biological Role Synthetic intermediate Potential peptide modification
Hydrogen Bonding Weak (cyano) Strong (amino and carboxylic acid)

The amino group introduces basicity and hydrogen-bonding capacity, shifting applications toward biochemistry .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Structure : Features hydroxyl (–OH) and diphenyl groups (CAS: 76-93-7; molecular formula C₁₄H₁₂O₃ ) .
Key Differences :

Property This compound 2-Hydroxy-2,2-diphenylacetic Acid
Steric Hindrance Moderate (dimethyl) High (diphenyl)
Acidity Stronger (cyano) Weaker (hydroxyl, pKa ~3.0–3.5)
Applications Cycloaddition chemistry Pharmaceutical synthesis

Benzilic acid’s bulky diphenyl groups limit its use in cycloadditions but enhance stability in drug intermediates .

Biological Activity

2-Cyano-4,4-dimethylpent-2-enoic acid, also known as 2-pentenoic acid, is a compound with significant biological activity due to its unique structural features. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

The molecular formula of this compound is C8H11NO2C_8H_{11}NO_2, with a molecular weight of approximately 153.18 g/mol. The compound features a cyano group and two methyl groups at the 4-position of the pentenoic acid backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile due to the cyano group. This property allows it to participate in nucleophilic addition reactions with various biological molecules. The carboxylic acid moiety can undergo deprotonation, forming a carboxylate anion that may engage in coordination chemistry and catalysis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
  • Cell Proliferation : In vitro studies suggest that it may affect cell proliferation rates in certain cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Enzyme Inhibition Study

In a biochemical assay aimed at evaluating enzyme inhibition, the compound was found to inhibit the activity of α-glucosidase by approximately 40% at a concentration of 200 µM. This suggests potential utility in managing postprandial blood glucose levels.

Cancer Cell Proliferation

A recent study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
5080
10060
20030

Applications

The unique properties of this compound make it valuable in various fields:

  • Pharmaceuticals : Its antimicrobial and enzyme-inhibitory properties suggest potential as a lead compound for drug development.
  • Agriculture : The compound may be explored for use as a biopesticide due to its biological activity against pathogens.
  • Chemical Synthesis : It serves as an important building block in organic synthesis for creating complex molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.